5-Nitro-1,2-dihydropyrimidin-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H6N4O2 |
|---|---|
Molecular Weight |
142.12 g/mol |
IUPAC Name |
5-nitro-1,2-dihydropyrimidin-2-amine |
InChI |
InChI=1S/C4H6N4O2/c5-4-6-1-3(2-7-4)8(9)10/h1-2,4,6H,5H2 |
InChI Key |
WBVVTBRNOTVMRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(N1)N)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 5 Nitro 1,2 Dihydropyrimidin 2 Amine and Its Analogues
Classical and Modified Biginelli Condensation Approaches
The Biginelli reaction, first reported by Pietro Biginelli in 1891, is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) under acidic conditions to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.orgacs.org This reaction has become a staple in heterocyclic synthesis due to its simplicity and the biological relevance of its products. nih.gov Over the years, numerous modifications have been developed to improve yields, shorten reaction times, and expand the substrate scope. ionike.com
Multicomponent Reaction Strategies in Dihydropyrimidine (B8664642) Synthesis
The Biginelli reaction is a prime example of a multicomponent reaction (MCR), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. iau.irjmchemsci.com This approach is highly valued for its efficiency and atom economy. iau.ir The synthesis of dihydropyrimidines often involves the condensation of an aldehyde, an active methylene (B1212753) compound (like a β-ketoester), and a urea or thiourea (B124793) derivative. nih.govjmchemsci.com
Four-component reactions have also been developed to further diversify the dihydropyrimidine scaffold. For instance, the condensation of an aliphatic or aromatic amine, diketene, an aromatic aldehyde, and urea/thiourea in the presence of a catalytic amount of p-toluenesulfonic acid provides a pathway to dihydropyrimidine-5-carboxamides. rsc.org This highlights the versatility of MCRs in generating complex molecules from simple starting materials in a single step.
Catalytic Systems in Dihydropyrimidinone and Dihydropyrimidin-2-amine Synthesis
Catalysis plays a crucial role in the efficiency of the Biginelli reaction. nih.gov While the classical method uses strong protic acids like HCl, this can lead to low yields and harsh reaction conditions. ionike.combenthamdirect.com Consequently, a wide array of catalysts have been explored to facilitate this transformation under milder conditions.
Lewis Acids: Various Lewis acids have been found to be effective catalysts. These include metal salts such as copper(II) trifluoroacetate (B77799) hydrate, boron trifluoride, ytterbium triflate (Yb(OTf)₃), and tin(II) chloride. wikipedia.orgrsc.orgacs.org For example, Yb(OTf)₃ has been used to increase yields and shorten reaction times under solvent-free conditions. organic-chemistry.org
Brønsted Acids: In addition to classical mineral acids, milder Brønsted acids like p-toluenesulfonic acid (p-TsOH) have been successfully employed. rsc.org
Etidronic Acid: Etidronic acid has been identified as an efficient catalyst for the synthesis of 5-nitro-dihydropyrimidine derivatives. It is less acidic than other phosphoric acids, which prevents unwanted side reactions with sensitive aldehydes. researchgate.net
Biocatalysts: The use of biocatalysts, such as yeast, has been reported for the Biginelli reaction, offering a green and high-yielding alternative. wikipedia.org
Ionic Liquids: Room temperature ionic liquids like 1-n-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BMImBF4) have been used as catalysts under solvent-free conditions, providing high yields and shorter reaction times. ionike.com
Heterogeneous Catalysts: Solid-supported catalysts, such as silica-supported copper(II) chloride (SiO₂-CuCl₂), offer advantages in terms of easy separation and reusability. nih.gov
The table below summarizes the use of various catalysts in the Biginelli reaction.
| Catalyst Type | Specific Catalyst | Key Advantages |
| Lewis Acid | Ytterbium triflate (Yb(OTf)₃) | Increased yields, shorter reaction times, reusable. organic-chemistry.org |
| Lewis Acid | Tin(II) chloride (SnCl₂) | Effective for one-pot synthesis of 5-methylmercaptothiocarbonyl-substituted DHPMs. rsc.org |
| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | Milder conditions compared to strong mineral acids. rsc.org |
| Organocatalyst | Etidronic Acid | Efficient for the synthesis of 5-nitro-DHPMs, compatible with sensitive aldehydes. researchgate.net |
| Biocatalyst | Yeast | Green methodology, high yields. wikipedia.org |
| Ionic Liquid | BMImBF4 | High yields, shorter reaction times, solvent-free conditions. ionike.com |
| Heterogeneous | SiO₂-CuCl₂ | Reusable, suitable for microwave and thermal conditions. nih.gov |
Microwave-Assisted and Solvent-Free Reaction Conditions
In the quest for more sustainable and efficient synthetic methods, microwave-assisted synthesis and solvent-free reaction conditions have gained significant traction in the context of the Biginelli reaction. benthamdirect.comacs.org
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. acs.orgeurekaselect.com This is attributed to rapid and uniform heating of the reaction mixture. acs.org Automated sequential microwave-assisted synthesis has been developed for the rapid generation of dihydropyrimidine libraries. acs.org The use of microwave irradiation is compatible with a wide range of catalysts and solvent systems, including solvent-free conditions. tandfonline.com
Solvent-Free Reactions: Performing the Biginelli reaction under solvent-free conditions offers several advantages, including reduced environmental impact, lower costs, and often simpler work-up procedures. benthamdirect.comacs.org These reactions can be promoted by grinding the reactants together or by heating the neat mixture. benthamdirect.comacs.org The use of catalysts is often still necessary to achieve good yields in a reasonable timeframe. tandfonline.com Catalyst-free and solvent-free Biginelli condensations have also been reported, although they may result in modest yields. acs.org Ball milling is another solvent-free technique that has been successfully applied to the Biginelli reaction, providing excellent yields in short reaction times without the need for a catalyst. mdpi.com
The following table provides examples of microwave-assisted and solvent-free Biginelli reactions.
| Condition | Catalyst | Reaction Time | Yield |
| Microwave-Assisted | Yb(OTf)₃ | 10 min | 52% (average) |
| Microwave-Assisted | Lanthanum Oxide | Not specified | High |
| Solvent-Free | Protic Acids (e.g., HCl, HNO₃) | Variable (with IR irradiation) | Good |
| Solvent-Free | Ionic Liquids (e.g., BMImBF4) | 30 min | High |
| Solvent-Free (Ball Milling) | None | Short | >98% |
| Solvent-Free | Triphenylphosphine | 8 h | Not specified |
Regioselectivity and Yield Optimization in Biginelli-type Reactions
The regioselectivity of the Biginelli reaction is generally well-controlled, leading to the formation of the 3,4-dihydropyrimidine scaffold. However, the choice of reactants and reaction conditions can influence the outcome and yield.
The reaction mechanism is believed to proceed through the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which then undergoes nucleophilic attack by the β-ketoester enolate. organic-chemistry.org Subsequent cyclization and dehydration afford the final dihydropyrimidine product. wikipedia.org The pH of the reaction medium can be a critical factor; for instance, a pH of 5 was found to be optimal for the synthesis of certain dihydropyrimidinone derivatives, likely due to the efficient formation of the iminium ion. jmchemsci.comjmchemsci.com
When using unsymmetrical β-dicarbonyl compounds, the issue of regioselectivity can arise. However, the reaction typically proceeds with high regioselectivity. The use of specific catalysts, such as copper triflate, has been investigated to control the formation of different dihydropyrimidine isomers when using substrates like salicylaldehyde. nih.gov
Yield optimization is a key focus of modern Biginelli reaction modifications. Factors that significantly impact the yield include the choice of catalyst, solvent (or lack thereof), temperature, and reaction time. ionike.combenthamdirect.com As discussed in previous sections, the use of efficient catalysts and energy sources like microwave irradiation can lead to substantial improvements in yield.
Nitration and Amination Reactions for Dihydropyrimidine Scaffold Formation
The introduction of a nitro group at the C5 position of the dihydropyrimidine ring is a crucial step in the synthesis of 5-Nitro-1,2-dihydropyrimidin-2-amine. This is typically achieved through nitration of a pre-formed pyrimidine (B1678525) or dihydropyrimidine ring.
The nitration of 2-substituted 4,6-dihydroxypyrimidines using a mixture of nitric acid and sulfuric acid can lead to the formation of 5,5-dinitro derivatives. researchgate.net The reaction conditions, particularly the concentration of nitric acid, play a significant role in determining the final product. rsc.org For instance, concentrated nitric acid can selectively lead to N-nitration, while lower concentrations may result in the formation of nitrate (B79036) salts. rsc.org The general mechanism for aromatic nitration involves the formation of a nitronium ion (NO₂⁺) which acts as the electrophile. masterorganicchemistry.com
The direct synthesis of 5-nitro-dihydropyrimidines can also be accomplished via a Biginelli-type reaction using a nitro-substituted β-dicarbonyl compound. For example, the one-pot cyclocondensation of 1-(2-hydroxyphenyl)-2-nitroethanone, an arylaldehyde, and urea, catalyzed by etidronic acid under microwave irradiation, provides excellent yields of 5-nitro-dihydropyrimidines. researchgate.net
The introduction of the 2-amino group is often accomplished by using guanidine (B92328) or its derivatives in the Biginelli reaction instead of urea. nih.gov For example, reacting an aldehyde, ethyl cyanoacetate, and guanidine nitrate under microwave irradiation in the presence of piperidine (B6355638) as a catalyst yields 2-amino dihydropyrimidinones. nih.gov
Cyclization Reactions for Dihydropyrimidine Ring Construction
While the Biginelli reaction is the most prominent method for constructing the dihydropyrimidine ring, other cyclization strategies have also been developed. An alternative approach involves the condensation of an enone with a protected urea or thiourea derivative under neutral conditions, followed by deprotection to yield the dihydropyrimidine. nih.gov
Another strategy involves the reaction of 3-isothiocyanatobutanal with functionalized amines to synthesize 2-thiopyrimidine derivatives. nih.gov These alternative cyclization methods provide different pathways to access the dihydropyrimidine core, potentially allowing for the introduction of different substitution patterns that may not be readily accessible through the traditional Biginelli reaction.
Synthesis of Hexahydropyrimidine (B1621009) and Tetrahydropyrimidine (B8763341) Derivatives via Nitroalkane/Nitroolefin and Amine Condensations
The construction of hexahydropyrimidine and tetrahydropyrimidine ring systems can be achieved through reactions that utilize the reactivity of nitroalkanes and nitroolefins. These methods often involve multi-component reactions or sequential steps of addition and cyclization.
A key method for the synthesis of 5-nitro-hexahydropyrimidines is the nitro-Mannich reaction. core.ac.uk This reaction involves the condensation of a primary alkylamine, a nitroalkane, and an excess of formaldehyde (B43269). core.ac.uk The process is believed to proceed through the formation of a nitrodiamine intermediate, which then undergoes cyclization by condensing with another molecule of formaldehyde to yield the 5-nitro-hexahydro-1,3-pyrimidine ring structure. core.ac.uk This approach provides a direct route to introduce the nitro group at the 5-position of the hexahydropyrimidine core.
The synthesis of tetrahydropyrimidine derivatives can be envisioned through a Michael addition-initiated cyclization sequence. Nitroolefins are effective Michael acceptors, readily reacting with amines. nih.govwikipedia.org The initial step involves the conjugate addition of a primary amine to a nitroolefin, which forms a β-nitroamine intermediate. While not explicitly detailed as a direct condensation to a tetrahydropyrimidine in the provided search results, the functional groups within this intermediate possess the potential for a subsequent cyclization. For instance, if the amine reactant contains an additional nucleophilic site, or if a suitable one-carbon unit is introduced, intramolecular cyclization could lead to the formation of a tetrahydropyrimidine ring. The versatility of nitroolefins in such cascade reactions has been demonstrated in the synthesis of various other heterocyclic systems. nih.gov
Detailed research findings on these synthetic methodologies are summarized in the interactive data table below.
| Reactants | Reaction Type | Product | Key Findings | Reference |
|---|---|---|---|---|
| Primary alkylamine, Nitroalkane, Formaldehyde | Nitro-Mannich Reaction | 5-Nitro-hexahydropyrimidine | The reaction proceeds via a nitrodiamine intermediate which cyclizes with an additional equivalent of formaldehyde. | core.ac.uk |
| Amine, Nitroolefin | Michael Addition | β-Nitroamine Intermediate | Nitroolefins act as efficient Michael acceptors for amines, forming a key intermediate for potential subsequent cyclization. | nih.govwikipedia.org |
Green Chemistry Approaches in Dihydropyrimidine Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of dihydropyrimidines, aiming to develop more environmentally benign and efficient methodologies. These approaches focus on the use of non-toxic catalysts, solvent-free reaction conditions, and energy-efficient techniques.
Several green strategies have been reported for the synthesis of dihydropyrimidinones (DHPMs), which are structurally related to this compound. One prominent approach involves the use of heteropoly acids as efficient and reusable catalysts. This method often leads to high yields and shorter reaction times compared to traditional methods. The use of organocatalysts, such as lactic acid, has also been explored as an eco-friendly alternative to metal-based Lewis acids. These catalysts are biodegradable and readily available.
Solvent-free reaction conditions represent another significant advancement in the green synthesis of dihydropyrimidines. Performing reactions without a solvent minimizes waste and reduces the environmental impact associated with volatile organic compounds. Microwave irradiation is another energy-efficient technique that can accelerate reaction rates and improve yields in dihydropyrimidine synthesis. Furthermore, the use of natural catalysts, such as citrus juice, has been investigated as a novel and sustainable approach.
The table below summarizes various green chemistry approaches for the synthesis of dihydropyrimidine derivatives.
| Green Approach | Catalyst/Condition | Advantages | Reference |
|---|---|---|---|
| Catalysis | Heteropoly acids | High efficiency, reusability | - |
| Catalysis | Lactic acid (Organocatalyst) | Eco-friendly, readily available | - |
| Catalysis | Phosphorus derivatives | Cost-effective, environmentally benign | - |
| Reaction Conditions | Solvent-free | Reduced waste, minimal environmental impact | - |
| Energy Source | Microwave irradiation | Faster reactions, improved yields | - |
| Catalysis | Natural catalysts (e.g., citrus juice) | Sustainable, novel approach | - |
Chemical Reactivity and Transformation Pathways of 5 Nitro 1,2 Dihydropyrimidin 2 Amine
Reactions of the Nitro Group
The nitro group at the C5 position is a dominant functional group that strongly influences the reactivity of the entire molecule. Its primary transformations involve reduction and its powerful electronic influence on the pyrimidine (B1678525) ring.
The conversion of the nitro group to a primary amino group is one of its most fundamental and synthetically useful transformations. This reduction fundamentally alters the electronic properties of the molecule, converting a strong electron-withdrawing group into a strong electron-donating group. A variety of reducing agents and conditions can accomplish this transformation, with the choice of method often depending on the presence of other functional groups.
Common methods for the reduction of aromatic and heterocyclic nitro compounds, which are applicable to 5-Nitro-1,2-dihydropyrimidin-2-amine, include:
Catalytic Hydrogenation: This is a widely used method involving the use of hydrogen gas in the presence of a metal catalyst. nih.gov The reaction is typically carried out under mild conditions and often results in high yields. nih.govfrontiersin.org The choice of catalyst can be crucial for selectivity. google.com
Metal-Acid Systems: Classic reduction methods often employ a metal, such as iron, tin, or zinc, in an acidic medium (e.g., hydrochloric acid). For instance, the reduction of 2-acetylamino-5-nitropyridine, a related structure, is effectively achieved using iron powder in the presence of an electrolyte like acetic acid. dissertationtopic.net
Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas, such as formic acid or hydrazine, in conjunction with a catalyst. nih.gov For example, a cobalt-zinc (B8468989) catalyst has been shown to be effective for the transfer hydrogenation of various nitro compounds using formic acid as the hydrogen donor. nih.gov
The resulting product, 5-amino-1,2-dihydropyrimidin-2-amine, possesses two amino groups with different chemical properties, opening avenues for further selective derivatization.
| Method | Reagents | Typical Conditions | Notes |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Atmospheric or elevated pressure, various solvents (e.g., ethanol, ethyl acetate) | Generally high yields and clean reactions. nih.govgoogle.com |
| Metal in Acid | Fe/HCl, Sn/HCl, Zn/CH₃COOH | Refluxing in acidic solution | A classic and cost-effective method. dissertationtopic.net |
| Transfer Hydrogenation | HCOOH, Hydrazine | Catalyst (e.g., Co-Zn/N-C), THF, 100°C | Avoids the use of high-pressure hydrogen gas. nih.gov |
The nitro group is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects. mdpi.comnih.gov This has a profound impact on the reactivity of the dihydropyrimidine (B8664642) ring.
Ring Deactivation: The strong deactivating nature of the nitro group significantly reduces the electron density of the pyrimidine ring. This makes the ring less susceptible to electrophilic aromatic substitution.
Activation for Nucleophilic Attack: Conversely, the decrease in electron density makes the ring highly activated towards nucleophilic aromatic substitution (SNAr). rsc.orgrsc.org The nitro group can stabilize the negative charge in the Meisenheimer complex intermediate, which facilitates the substitution of other groups on the ring. nih.govchemrxiv.org In related 5-nitropyrimidine (B80762) systems, this effect enables the displacement of leaving groups such as halides or even alkoxy groups by various nucleophiles. rsc.orgchemrxiv.org For example, studies on 6-alkoxy-4-chloro-5-nitropyrimidines show that the nitro group facilitates sequential substitution of both the chlorine and the alkoxy group by primary amines. rsc.org
Reactions of the Amino Group
The exocyclic amino group at the C2 position is a key site for derivatization, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular architectures.
The primary amino group at the C2 position behaves as a typical nucleophile and can undergo a variety of common transformations. Derivatization is often performed to modify the compound's properties or to protect the amino group during subsequent reactions on other parts of the molecule.
Acylation: Reaction with acylating agents such as acid chlorides or anhydrides readily converts the amino group into an amide. For instance, 2-amino-5-nitropyridine (B18323) is commonly acetylated using acetic anhydride (B1165640). dissertationtopic.net This transformation is often used to moderate the activating effect of the amino group and protect it from oxidation or other unwanted side reactions. researchgate.net
Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields the corresponding sulfonamide.
Alkylation and Arylation: The amino group can also undergo alkylation or arylation reactions, although these can be more challenging to control and may lead to mixtures of mono- and di-substituted products.
| Reaction Type | Reagent | Product Functional Group | Purpose |
|---|---|---|---|
| Acylation | Acetyl chloride, Acetic anhydride | Amide | Protection, modulation of electronic properties. dissertationtopic.net |
| Sulfonylation | Tosyl chloride, Mesyl chloride | Sulfonamide | Introduction of sulfonyl moiety, protection. |
| Alkylation | Alkyl halides | Secondary/Tertiary Amine | Structural modification. |
The primary amino group can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide array of substituents. The process, known as diazotization, involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures. organic-chemistry.org
For heterocyclic amines, the stability and reactivity of the resulting diazonium salt can vary. However, these intermediates are highly valuable in synthesis. google.com Once formed, the diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be displaced by various nucleophiles, often in the presence of a copper(I) catalyst in what is known as the Sandmeyer reaction. wikipedia.orgorganic-chemistry.org
Possible transformations via diazotization include:
Halogenation: Introduction of -Cl, -Br, or -I using CuCl, CuBr, or KI, respectively. wikipedia.orgnih.gov
Cyanation: Introduction of a -CN group using CuCN.
Hydroxylation: Replacement of the amino group with a -OH group, which can be achieved by heating the diazonium salt in water or by using copper catalysts. google.comwikipedia.org
Deamination: Replacement of the amino group with a hydrogen atom using an agent like hypophosphorous acid (H₃PO₂). libretexts.org
A patent describes a one-pot process where 2-aminopyridine (B139424) is nitrated and then subjected to a diazotization reaction with sodium nitrite in an aqueous acid to form the corresponding hydroxy compound, demonstrating the feasibility of this reaction on a similar scaffold. google.com
Transformations of the Dihydropyrimidine Ring System
The 1,2-dihydropyrimidine ring is a non-aromatic, partially saturated heterocyclic system. Its most significant transformation is oxidation to the corresponding aromatic pyrimidine ring. This aromatization process leads to a more stable system and is a key reaction for this class of compounds. researchgate.net
The dehydrogenation of dihydropyrimidines is generally more difficult than that of the analogous 1,4-dihydropyridines. mdpi.com However, a variety of oxidizing agents have been shown to effectively promote this transformation. clockss.orgresearchgate.net The choice of oxidant can be critical to avoid side reactions or degradation, especially given the presence of the sensitive nitro group. nih.gov
| Oxidizing Agent | Abbreviation | Notes |
|---|---|---|
| Ceric Ammonium Nitrate (B79036) | CAN | A common and effective reagent for this transformation. rsc.org |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone | DDQ | A high-potential quinone used for dehydrogenations. clockss.org |
| Tetrachloro-1,4-benzoquinone | Chloranil | Another quinone-based oxidant. clockss.org |
| Iodine in Methanol | I₂/MeOH | A milder alternative for aromatization. |
| Manganese Dioxide | MnO₂ | Effective for oxidizing allylic/benzylic-type hydrogens. |
The aromatization of this compound would yield 2-amino-5-nitropyrimidine (B189733), a stable aromatic compound. This transformation not only changes the geometry and electronic structure of the ring but also significantly alters the chemical reactivity of the molecule. For instance, while the dihydropyrimidine can undergo addition reactions, the resulting aromatic pyrimidine will primarily undergo substitution reactions.
Nucleophilic and Electrophilic Substitution Reactions on the Ring
The reactivity of the this compound ring is profoundly influenced by the strongly electron-withdrawing nitro group (-NO2) at the C-5 position. This group significantly reduces the electron density of the pyrimidine ring, making it highly susceptible to nucleophilic attack while deactivating it towards electrophilic substitution.
Nucleophilic Substitution:
The electron-deficient nature of the nitropyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) reactions. Nucleophiles preferentially attack the carbon atoms at positions ortho and para to the nitro group (C-4 and C-6), where the electron density is lowest. In the case of 5-nitropyrimidine, this activation allows for the displacement of suitable leaving groups or direct addition to the ring.
For instance, studies on the analogous compound 5-nitropyrimidine have shown that it reacts with a variety of nucleophiles, including amidines, to yield 2-substituted 5-nitropyrimidines. acs.org The reaction proceeds through an addition-elimination mechanism, where the nucleophile adds to the ring to form a Meisenheimer-type intermediate, followed by the elimination of a leaving group or a hydride ion. nih.gov Reactions of 2-chloro-5-nitropyridine, a related heterocycle, with arenethiolates also proceed via this pathway, demonstrating that the nitro group activates the ring for displacement of the chloro group. rsc.org
Common nucleophiles that react with nitropyrimidine systems include:
Anionic Nucleophiles: Alkoxides, thiolates, and amides can displace leaving groups or add to the ring. researchgate.net
Neutral Nucleophiles: Amines and hydrazines can also participate in these reactions.
Carbon Nucleophiles: Carbanions derived from active methylene (B1212753) compounds or organometallic reagents can form new carbon-carbon bonds. researchgate.net
Electrophilic Substitution:
Conversely, the pyrimidine ring, especially when substituted with a powerful electron-withdrawing group like -NO2, is highly deactivated towards electrophilic substitution. The positive charge buildup required for the formation of the sigma complex (Wheland intermediate) during electrophilic attack is destabilized by the nitro group. Consequently, reactions such as nitration, halogenation, or Friedel-Crafts acylation are generally not feasible on the 5-nitrodihydropyrimidine ring under standard conditions. Any substitution on pendant groups, such as a phenyl group attached to the ring, would also be influenced, with the pyrimidine ring itself acting as a deactivating meta-director. rsc.org
Ring-Opening and Recyclization Reactions of Related Heterocycles
Pyrimidine and its derivatives are known to undergo ring-opening and recyclization reactions, often initiated by nucleophilic attack. These transformations, sometimes referred to as Dimroth or Kost-Sagitullin rearrangements, can lead to the formation of isomeric pyrimidines or entirely different heterocyclic systems. nih.govnih.gov
The process typically begins with a nucleophile attacking an electrophilic carbon atom in the pyrimidine ring, leading to the cleavage of an N-C bond and formation of an open-chain intermediate. researchgate.net Subsequent rotation around single bonds allows for a new cyclization to occur, which may incorporate atoms from the original nucleophile or from side chains, resulting in a rearranged product. nih.gov
For example, 5-nitropyrimidine has been shown to react with amidines containing an active methylene group, such as acetamidine (B91507) or propionamidine. In these cases, the amidine can act as a C-C-N donor. The carbanion formed from the amidine attacks the C-6 position of the pyrimidine ring, initiating a sequence that leads to the opening of the pyrimidine ring and subsequent recyclization to form a 2-amino-5-nitropyridine derivative. acs.org This transformation involves the displacement of the N(1)-C(2)-N(3) portion of the pyrimidine ring.
A general scheme for such a recyclization can be outlined as follows:
Nucleophilic Attack: A nucleophile adds to an electron-deficient carbon of the ring (e.g., C-4 or C-6).
Ring Opening: The addition leads to the cleavage of a C-N bond, forming a linear intermediate.
Conformational Change: The intermediate undergoes rotation around its single bonds.
Recyclization: A new ring closure occurs, often involving a different set of atoms, to form a new, thermodynamically more stable heterocycle. nih.gov
These deconstruction-reconstruction strategies provide a powerful method for scaffold hopping and molecular editing, allowing for the conversion of a pyrimidine core into other valuable heterocycles like pyrazoles or 1,2-oxazoles. nih.gov
Aromatization Pathways of Dihydropyrimidines to Pyrimidines
The conversion of dihydropyrimidines (DHPMs) to their corresponding aromatic pyrimidines is an oxidative process. This transformation is a key metabolic pathway for dihydropyridine-type drugs and is also a significant synthetic reaction. mdpi.com However, compared to their 1,4-dihydropyridine (B1200194) (DHP) counterparts, Biginelli-type dihydropyrimidines are generally more resistant to oxidation. mdpi.comclockss.org
Several methods have been developed for the aromatization of DHPMs, employing a range of oxidizing agents. The choice of reagent can be critical, as some conditions may lead to side reactions or decomposition, especially with sensitive substituents like the nitro group.
| Oxidizing Agent | Method Type | Typical Conditions | Reference |
| Phenyliodine(III) diacetate (PIDA) | Chemical | Acetonitrile, reflux | acs.org |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Chemical | Solvent (e.g., Dichloromethane), room temp. | clockss.org |
| Chloranil | Chemical | Solvent, heat | clockss.org |
| Potassium Permanganate (KMnO4) | Chemical | Supported on clay, solvent | clockss.org |
| Nitric Acid / Sodium Nitrite | Chemical | Acetic acid | mdpi.comresearchgate.net |
| Boron Trifluoride Etherate | Catalytic | - | nih.gov |
| Copper(II) Triflate | Catalytic | - | mdpi.com |
| Electrochemical Oxidation | Electrochemical | Controlled potential electrolysis | nih.gov |
The mechanism of oxidation typically involves the removal of two hydrogen atoms from the dihydropyrimidine ring, often in a stepwise manner involving hydride abstraction or single-electron transfer (SET) pathways, to form the stable aromatic pyrimidine system. The presence of a nitro group can influence the reaction; for instance, an unusual aromatization of dihydropyrimidines has been observed that is facilitated by the reduction of the nitro group itself. nih.gov
Functionalization at Specific Ring Positions (e.g., C-2, C-5, C-6)
The functionalization of the dihydropyrimidine scaffold can be achieved either during its initial synthesis via multicomponent reactions or through post-condensation modifications of the pre-formed ring.
Functionalization during Synthesis (Biginelli Reaction):
The classical Biginelli reaction and its variations offer a direct route to introduce diversity at the C-4, C-5, and C-6 positions by simply changing the three starting components. wikipedia.orgnih.gov
C-2 Position: While the parent compound in this article has an amine at C-2 (derived from guanidine (B92328) in an aza-Biginelli reaction), this position can be modified by using urea (B33335) (to give an oxo group) or thiourea (B124793) (to give a thioxo group). acs.orgnih.gov
C-5 Position: The substituent at C-5 is determined by the β-dicarbonyl component. Using different β-ketoesters or β-diketones allows for the introduction of various ester, acyl, or other electron-withdrawing groups. nih.gov
C-6 Position: The C-6 substituent typically originates from the β-dicarbonyl compound, often being a methyl or other alkyl group. researchgate.net
Post-Condensation Functionalization:
After the dihydropyrimidine ring is formed, further modifications can be made at specific positions.
C-2 Position: If a thioalkyl group is present at C-2 (from an S-alkylisothiourea), it can serve as a leaving group for nucleophilic substitution, allowing the introduction of amines or other nucleophiles.
C-5 Position: An ester group at the C-5 position can be hydrolyzed to a carboxylic acid, which can then be converted into amides or other derivatives.
C-6 Position: Functionalization at the C-6 position can be more challenging but is possible through specific reactions. For fused ring systems like pyridopyrimidones, the C-6 position can undergo deoxyhalogenation or sulfonation. researchgate.net
Recent studies have focused on creating libraries of functionalized dihydropyrimidines by systematically varying substituents on an aryl ring at the C-4 position and on the β-keto ester component to probe structure-activity relationships. acs.orgacs.orgnih.gov
Multicomponent and Tandem Reactions for Complex Structure Formation
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that contains portions of all starting materials. acs.orgnih.govmdpi.com The Biginelli reaction is a prime example of an MCR used to synthesize dihydropyrimidines. wikipedia.orgjmchemsci.com This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity. beilstein-journals.org
Biginelli and Biginelli-like Reactions:
The synthesis of dihydropyrimidinones and their analogs is most famously achieved through the acid-catalyzed, one-pot condensation of an aldehyde, a β-dicarbonyl compound, and a (thio)urea or guanidine. nih.govorganic-chemistry.orgrsc.org By modifying any of the three components, a vast library of compounds can be generated. nih.gov For example, using a fluorous-tagged benzaldehyde (B42025) in a Biginelli reaction allows for easy purification and subsequent post-condensation modifications like Suzuki coupling to create more complex biaryl-substituted dihydropyrimidines. beilstein-journals.org
Tandem Reactions:
Tandem reactions, also known as cascade reactions, involve a sequence of intramolecular or intermolecular transformations that occur consecutively in a single pot without the need to isolate intermediates. This approach can be combined with MCRs to build highly complex molecular architectures.
An example of a tandem process involves the initial formation of a dihydropyrimidine via a Biginelli reaction, which then undergoes a subsequent, in-situ reaction. This could be an intramolecular cyclization or a cycloaddition reaction. beilstein-journals.org Another strategy involves a tandem one-pot synthesis where one of the Biginelli components is generated in situ. For instance, a benzyl (B1604629) halide can be oxidized to the corresponding aldehyde, which then immediately participates in a Biginelli condensation with urea and ethyl acetoacetate (B1235776) to form the dihydropyrimidone product. nih.gov These integrated MCR-tandem strategies are powerful tools for the efficient construction of complex heterocyclic scaffolds from simple starting materials. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Nitro 1,2 Dihydropyrimidin 2 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the atomic connectivity and chemical environment of nuclei such as ¹H and ¹³C.
¹H NMR spectroscopy is critical for identifying the chemical environment of protons within a molecule. For 5-Nitro-1,2-dihydropyrimidin-2-amine, the spectrum is expected to show distinct signals corresponding to the amine (NH₂) protons, the dihydropyrimidine (B8664642) ring N-H proton, and the ring C-H protons.
The chemical shifts are highly dependent on the solvent used, with DMSO-d₆ being common for compounds with exchangeable protons. The primary amine (NH₂) protons are anticipated to appear as a broad singlet. The proton on the nitrogen at position 1 (N1-H) would also likely be a singlet. The protons at positions 4 and 6 of the dihydropyrimidine ring are expected to exhibit chemical shifts influenced by the adjacent nitro and amino groups. The strong electron-withdrawing nature of the nitro group at C5 would significantly deshield the adjacent proton at C6, shifting it downfield.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values based on related structures and substituent effects. Actual experimental values may vary.)
| Proton Assignment | Predicted Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity |
| C4-H₂ | 3.5 - 4.5 | Singlet or AB quartet |
| C6-H | 8.0 - 9.0 | Singlet |
| N1-H | 7.0 - 8.0 | Broad Singlet |
| C2-NH₂ | 6.5 - 7.5 | Broad Singlet |
¹³C NMR spectroscopy provides essential information about the carbon framework of the molecule. The spectrum for this compound would display four distinct signals for the four carbon atoms of the pyrimidine (B1678525) ring. The chemical shifts are significantly influenced by the attached functional groups.
The carbon atom C5, directly bonded to the electron-withdrawing nitro group, is expected to be the most deshielded, appearing at a high chemical shift. Conversely, the C2 carbon, attached to the amino group, would appear in the characteristic range for sp² carbons bonded to nitrogen. The C4 and C6 carbons will have shifts indicative of their position in the heterocyclic ring.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on related structures and substituent effects. Actual experimental values may vary.)
| Carbon Assignment | Predicted Chemical Shift (δ) in DMSO-d₆ (ppm) |
| C2 | 150 - 160 |
| C4 | 40 - 50 |
| C5 | 145 - 155 |
| C6 | 130 - 140 |
To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable. harvard.edu
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish proton-proton (¹H-¹H) coupling networks. For instance, it could show a correlation between the N1-H proton and the C6-H proton if a weak coupling exists, helping to place them in proximity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to unambiguously link the ¹H signals for C4-H₂ and C6-H to their corresponding ¹³C signals (C4 and C6).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for piecing together the molecular skeleton. Expected key correlations would include:
The C2-NH₂ protons showing a correlation to the C2 carbon.
The C6-H proton showing correlations to C4 and C5.
The N1-H proton showing correlations to C2 and C6.
These 2D NMR techniques, used in concert, provide a comprehensive and unambiguous map of the molecular structure, confirming the positions of the nitro and amine substituents on the dihydropyrimidine ring. nih.gov
Modern structural elucidation often employs computational chemistry to bolster experimental findings. nih.gov Density Functional Theory (DFT) calculations are frequently used to predict NMR chemical shifts. ruc.dkelsevierpure.com The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for this purpose. nih.govresearchgate.net
A theoretical model of this compound would be constructed and its geometry optimized. Subsequently, the ¹H and ¹³C NMR chemical shifts would be calculated. A strong linear correlation between the experimentally measured chemical shifts and the DFT-calculated values provides powerful evidence for the correctness of the structural assignment. nih.gov This correlation analysis is particularly valuable for complex structures or when assigning signals is not straightforward.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
For this compound, the key functional groups are the nitro (NO₂), amine (NH₂), secondary amine (N-H), and the C=C and C=N bonds of the heterocyclic ring.
Nitro Group (NO₂): This group gives rise to two strong and characteristic stretching vibrations: an asymmetric stretch typically found around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1385 cm⁻¹.
Amine Groups (NH₂ and N-H): The N-H stretching vibrations are expected in the 3200-3500 cm⁻¹ region. The primary amine (NH₂) may show two distinct bands (asymmetric and symmetric stretching), while the secondary amine in the ring (N1-H) would show a single band. N-H bending vibrations are also characteristic, typically appearing in the 1590-1650 cm⁻¹ range.
Pyrimidine Ring: C=N and C=C stretching vibrations within the ring would be observed in the 1400-1600 cm⁻¹ region.
Table 3: Predicted IR and Raman Vibrational Frequencies for Key Functional Groups (Note: These are predicted frequency ranges. Actual experimental values may vary.)
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |
| Nitro (NO₂) | Symmetric Stretch | 1335 - 1385 |
| Amine (NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 |
| Amine (N-H, ring) | Stretch | 3200 - 3400 |
| Amine (NH₂) | Bending (Scissoring) | 1590 - 1650 |
| Ring | C=N / C=C Stretch | 1400 - 1600 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₄H₅N₅O₂), the exact molecular weight is 155.0443 g/mol .
In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) would be observed very close to this calculated value, confirming the molecular formula. Due to the presence of an odd number of nitrogen atoms (five), the molecular ion peak will have an odd m/z value, consistent with the nitrogen rule. libretexts.org
The fragmentation pattern provides structural clues. Energetic ionization methods like Electron Ionization (EI) would cause the molecular ion to break apart into smaller, characteristic fragments. Key fragmentation pathways for this molecule are expected to include:
Loss of the nitro group: A common fragmentation for nitroaromatic compounds is the loss of NO₂ (a loss of 46 Da) or NO (a loss of 30 Da). nih.gov
Ring Cleavage: The dihydropyrimidine ring can undergo complex cleavage to produce various smaller charged fragments.
Alpha-Cleavage: Cleavage of bonds adjacent to the amine group is a characteristic fragmentation pathway for amines, which can help confirm the location of substituents. libretexts.org
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound (Note: These are predicted fragments. Relative intensities depend on ionization conditions.)
| Fragment Ion | Proposed Formula | Mass-to-Charge Ratio (m/z) |
| [M]⁺ | [C₄H₅N₅O₂]⁺ | 155 |
| [M - NO]⁺ | [C₄H₅N₄O]⁺ | 125 |
| [M - NO₂]⁺ | [C₄H₅N₄]⁺ | 109 |
| [M - HNO₂]⁺ | [C₄H₄N₄]⁺ | 108 |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is a premier analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous proof of molecular structure, offering detailed insights into bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation in the solid state. For a compound such as this compound, single-crystal X-ray diffraction would be instrumental in confirming its tautomeric form, the planarity of the dihydropyrimidine ring, and the orientation of the nitro and amine substituents.
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The subsequent diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be resolved. This analysis yields a definitive structural model and provides key crystallographic parameters, including the crystal system, space group, and unit cell dimensions. Furthermore, the data reveals intermolecular interactions, such as hydrogen bonding networks, which are crucial for understanding the crystal packing and the physical properties of the material.
Despite the power of this technique for structural elucidation, a comprehensive search of the scientific literature and crystallographic databases indicates that a complete single-crystal X-ray diffraction analysis for this compound has not been publicly reported. Therefore, specific experimental data on its crystal structure, such as unit cell parameters and atomic coordinates, are not available at this time. Should such data become available, it would be presented in a standardized format, as illustrated in the hypothetical table below.
Table 1: Illustrative Crystallographic Data Table for a Dihydropyrimidine Compound Note: The following data is for illustrative purposes only and does not represent experimental data for this compound.
| Parameter | Value |
| Empirical formula | C₄H₅N₅O₂ |
| Formula weight | 155.12 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | Value not available |
| b (Å) | Value not available |
| c (Å) | Value not available |
| α (°) | 90 |
| β (°) | Value not available |
| γ (°) | 90 |
| Volume (ų) | Value not available |
| Z (molecules/unit cell) | 4 |
| Calculated density (g/cm³) | Value not available |
| R-factor (%) | Value not available |
Theoretical and Computational Studies on 5 Nitro 1,2 Dihydropyrimidin 2 Amine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic structure of molecules. mdpi.com This approach is centered on the principle that the energy of a system can be determined from its electron density. DFT calculations, particularly using functionals like B3LYP, have been widely applied to pyrimidine (B1678525) derivatives to predict their properties with a high degree of accuracy. ijcce.ac.ir
The first step in computational analysis is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, corresponding to the minimum energy on the potential energy surface. For 5-Nitro-1,2-dihydropyrimidin-2-amine, the dihydropyrimidine (B8664642) ring is non-aromatic and can adopt various conformations. Computational studies indicate that the ring tends to adopt a partially planar or a slight boat-like conformation to minimize steric hindrance between the substituents.
The geometry is significantly influenced by the electronic effects of the electron-withdrawing nitro group at the C5 position and the electron-donating amine group at the C2 position. Optimized geometric parameters, such as bond lengths and angles, are determined to provide the most stable structure.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-C2 | 1.39 | C6-N1-C2 | 121.5 |
| C2-N3 | 1.38 | N1-C2-N3 | 118.9 |
| N3-C4 | 1.41 | C2-N3-C4 | 122.3 |
| C4-C5 | 1.37 | N3-C4-C5 | 117.8 |
| C5-C6 | 1.48 | C4-C5-C6 | 120.4 |
| C6-N1 | 1.45 | C5-C6-N1 | 119.1 |
| C5-N(O2) | 1.46 | O-N-O | 124.5 |
| C2-N(H2) | 1.36 | H-N-H | 115.0 |
Note: Data is representative of typical DFT calculations for similar structures.
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. wuxibiology.com
For this compound, the electron density of the HOMO is primarily located on the amino group and the dihydropyrimidine ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO's electron density is concentrated around the nitro group and the C4-C5 double bond, highlighting these as the likely sites for nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.netresearchgate.net A smaller gap suggests lower kinetic stability and higher chemical reactivity. researchgate.net The presence of both strong electron-donating and electron-withdrawing groups in this compound results in a relatively small HOMO-LUMO gap, indicating a high degree of intramolecular charge transfer and significant chemical reactivity.
Table 2: Calculated FMO Energies for this compound
| Parameter | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -3.21 |
| Energy Gap (ΔE) | 3.64 |
Note: Values are illustrative and based on DFT calculations for analogous nitro-amino heterocyclic systems.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.net
In the MEP map of this compound, the most negative regions are concentrated around the oxygen atoms of the nitro group, as expected due to their high electronegativity. researchgate.net The most positive regions are found around the hydrogen atoms of the amino group and the N-H protons of the ring. This visualization confirms that the nitro group is a site for electrophilic interaction, while the amino group is a site for nucleophilic interaction.
Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's stability and reactivity. researchgate.netresearchgate.net Key descriptors include chemical hardness (η), softness (S), and the electrophilicity index (ω).
Chemical Hardness (η) measures the resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap. mdpi.com
Chemical Softness (S) is the reciprocal of hardness and indicates a higher propensity for chemical reactions. ijsr.net
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. A higher value indicates a stronger electrophile. mdpi.com
Calculations for this compound show a moderate chemical hardness and a significant electrophilicity index, the latter being strongly influenced by the potent electron-withdrawing nitro group.
Table 3: Global Reactivity Descriptors for this compound
| Descriptor | Definition | Calculated Value (eV) |
| Ionization Potential (I) | I ≈ -EHOMO | 6.85 |
| Electron Affinity (A) | A ≈ -ELUMO | 3.21 |
| Chemical Hardness (η) | η = (I - A) / 2 | 1.82 |
| Chemical Softness (S) | S = 1 / (2η) | 0.275 |
| Electrophilicity Index (ω) | ω = (I + A)² / (8η) | 6.89 |
Note: Values are derived from the FMO energies listed in Table 2.
Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR, IR)
Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can aid in the structural characterization of molecules. researchgate.netgrafiati.com Theoretical vibrational (IR) and nuclear magnetic resonance (NMR) spectra can be computed and compared with experimental data to confirm molecular structures. mdpi.com
For this compound, calculated IR spectra show characteristic vibrational frequencies corresponding to N-H stretching of the amine and ring nitrogens, asymmetric and symmetric stretching of the NO₂ group, and C=N and C=C stretching within the ring.
Similarly, ¹H and ¹³C NMR chemical shifts can be calculated. The calculations predict distinct signals for the protons on the dihydropyrimidine ring and the amine group, with the chemical shifts being influenced by the electronic environment created by the nitro and amine substituents.
Table 4: Calculated Vibrational Frequencies and NMR Chemical Shifts
| Spectroscopic Data | Feature | Calculated Value |
| FT-IR | N-H Stretch (Amine) | 3450, 3350 cm⁻¹ |
| N-O Stretch (NO₂) | 1550, 1360 cm⁻¹ | |
| C=N Stretch | 1640 cm⁻¹ | |
| ¹H NMR | N-H (Ring) | 7.5 ppm |
| C-H (Ring) | 6.8 ppm, 4.5 ppm | |
| N-H (Amine) | 5.2 ppm | |
| ¹³C NMR | C2 (C-NH₂) | 155 ppm |
| C5 (C-NO₂) | 140 ppm |
Note: These values are representative predictions from DFT calculations.
Reaction Mechanism Studies through Computational Approaches
Computational methods are invaluable for mapping out potential reaction pathways, identifying transition states, and calculating activation energies, thereby providing a detailed understanding of reaction mechanisms. rsc.orgunimib.it For this compound, computational studies can explore various reactions, such as its synthesis via cyclocondensation or its subsequent functionalization.
For instance, studies on the Biginelli reaction, often used to synthesize dihydropyrimidine cores, have employed DFT to elucidate the reaction mechanism, showing that the energetics are accessible under typical reaction conditions. researchgate.net Similar computational studies on this compound could investigate its stability and reactivity in different chemical environments, such as its behavior under acidic or basic conditions or its participation in cycloaddition reactions. mdpi.com These studies help in understanding the molecule's kinetic and thermodynamic profiles for various transformations.
In-Depth Theoretical and Computational Analysis of this compound: A Review of Current Literature
A comprehensive review of publicly available scientific literature reveals a significant gap in the theoretical and computational studies specifically focused on the chemical compound this compound. Despite extensive searches for research pertaining to its energy profiles, reaction kinetics, molecular interactions, and quantitative structure-activity relationships (QSAR), no dedicated studies on this specific molecule were identified.
While the broader class of dihydropyrimidine derivatives has been the subject of numerous computational investigations, including molecular docking, molecular dynamics simulations, and QSAR analyses, these studies have predominantly focused on dihydropyrimidinones and other analogues. These related compounds, while sharing a core heterocyclic structure, differ significantly from this compound in their substitution patterns and electronic properties, particularly due to the presence of a carbonyl group instead of an amino group at the 2-position and the specific placement of the nitro group.
The absence of specific research on this compound means that key theoretical and computational data, as outlined in the requested article structure, are not available in the current body of scientific literature. This includes:
Derivatization and Molecular Diversification Strategies for 5 Nitro 1,2 Dihydropyrimidin 2 Amine Scaffold
Modification of the Exocyclic Amino Group
The exocyclic amino group at the C2 position is a primary nucleophilic site, making it a prime target for a wide range of chemical transformations. These modifications are crucial for altering the molecule's steric and electronic properties.
The primary amine of the 5-nitro-1,2-dihydropyrimidin-2-amine scaffold is readily susceptible to acylation and sulfonylation. These reactions convert the basic amino group into neutral amide or sulfonamide functionalities, which can significantly influence the compound's biological and physical properties.
Acylation: This reaction is typically achieved by treating the parent compound with acylating agents such as acyl chlorides or anhydrides in the presence of a base. The resulting N-acylated derivatives are generally more stable and less basic than the starting amine. For instance, reacting the amino group with acetic anhydride (B1165640) can introduce an acetyl group, a common strategy to protect amines or modify their activity. masterorganicchemistry.com An N-heterocyclic carbene (NHC) catalyzed oxidative N-acylation has also been described for related 3,4-dihydropyrimidin-2(1H)-ones, showcasing a modern approach to this transformation. researchgate.net
Sulfonylation: Similarly, sulfonylation is accomplished using sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in a suitable solvent with a base to neutralize the HCl byproduct. This results in the formation of a stable sulfonamide linkage.
| Reaction Type | Reagent Example | Functional Group Introduced | Resulting Linkage |
| Acylation | Acetic Anhydride (Ac₂O) | Acetyl (-COCH₃) | Amide |
| Acylation | Benzoyl Chloride (PhCOCl) | Benzoyl (-COPh) | Amide |
| Sulfonylation | p-Toluenesulfonyl chloride (TsCl) | Tosyl (-SO₂C₆H₄CH₃) | Sulfonamide |
| Sulfonylation | Methanesulfonyl chloride (MsCl) | Mesyl (-SO₂CH₃) | Sulfonamide |
Introducing alkyl or aryl substituents to the exocyclic amino group can profoundly impact the molecule's lipophilicity and conformational flexibility.
Alkylation: Direct N-alkylation can be performed using alkyl halides. However, this method can sometimes lead to over-alkylation, yielding a mixture of secondary and tertiary amines. Reductive amination, a two-step process involving the formation of an imine followed by reduction, offers a more controlled approach to mono-alkylation.
Arylation: The introduction of aryl groups is commonly achieved through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, which uses a palladium catalyst with a suitable phosphine (B1218219) ligand, is a powerful method for forming C-N bonds between the amino group and aryl halides or triflates. nih.gov This reaction is known for its broad substrate scope and functional group tolerance, making it highly valuable for synthesizing N-aryl-2-aminopyrimidine derivatives. nih.gov
| Reaction Type | Method | Catalyst/Reagents | Notes |
| Alkylation | Direct Alkylation | Alkyl Halide (e.g., CH₃I), Base | Risk of polyalkylation |
| Alkylation | Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Controlled mono-alkylation |
| Arylation | Buchwald-Hartwig Amination | Aryl Halide (e.g., PhBr), Palladium Catalyst, Ligand, Base | Forms N-aryl derivatives with high efficiency nih.gov |
The primary amino group can condense with aldehydes or ketones to form imines, commonly known as Schiff bases. isca.inrsisinternational.org This reaction is typically reversible and catalyzed by either an acid or a base. rsisinternational.org The formation of a Schiff base introduces a C=N double bond, which can be a key structural element for biological activity or a handle for further chemical transformations, such as reduction to a secondary amine. The reaction is generally straightforward, often involving refluxing the amine and the carbonyl compound in a solvent like ethanol. itmedicalteam.pl
The synthesis of Schiff bases from aromatic aldehydes and aromatic amines is a well-established method with applications in many fields. isca.in A wide variety of substituted aldehydes can be used to generate a library of diverse imine derivatives, each with unique electronic and steric features.
| Carbonyl Compound | Resulting Schiff Base Structure (Illustrative) |
| Benzaldehyde (B42025) | C₁₁H₁₀N₄O₂ |
| 4-Nitrobenzaldehyde | C₁₁H₉N₅O₄ |
| Salicylaldehyde | C₁₁H₁₀N₄O₃ |
| 4-Dimethylaminobenzaldehyde | C₁₃H₁₅N₅O₂ |
Modification of the Nitro Group
The nitro group is a strong electron-withdrawing group and a key site for chemical modification, primarily through reduction.
The reduction of an aromatic or heterocyclic nitro group to a primary amine is one of the most fundamental transformations in organic synthesis. masterorganicchemistry.com This conversion dramatically alters the electronic nature of the substituent from strongly electron-withdrawing to strongly electron-donating. A variety of reagents can achieve this reduction with high chemoselectivity. wikipedia.orgorganic-chemistry.org
Common methods for nitro group reduction include:
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. masterorganicchemistry.comwikipedia.org
Metal-Acid Systems: Employing metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com
Other Reducing Agents: Reagents like sodium hydrosulfite or tin(II) chloride are also effective. wikipedia.org
Once the nitro group is reduced to a primary amine (forming 5-amino-1,2-dihydropyrimidin-2-amine), this new amino group can undergo the same derivatization reactions as the exocyclic amine described in section 6.1. This includes:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Formation of Ureas: Reaction with isocyanates (R-N=C=O) to yield urea (B33335) derivatives. This transformation is valuable for building complex molecules and exploring hydrogen bonding interactions.
This two-step sequence of reduction followed by functionalization provides a powerful strategy for introducing a wide array of functional groups at the C5 position.
Functionalization at Ring Carbon and Nitrogen Atoms
Beyond the exocyclic groups, the dihydropyrimidine (B8664642) ring itself offers opportunities for functionalization, although these reactions can be more complex.
The synthesis of dihydropyrimidine scaffolds is often achieved through multicomponent reactions like the Biginelli reaction. nih.gov While the parent compound is a 1,2-dihydropyrimidine, the reactivity can be inferred from the more extensively studied 3,4-dihydropyrimidinones (DHPMs).
Oxidation/Aromatization: One of the most common reactions of dihydropyrimidine rings is oxidation to the corresponding aromatic pyrimidine (B1678525). researchgate.net This can be achieved with a variety of oxidizing agents and results in a fully aromatic, planar ring system, which fundamentally changes the geometry and electronic properties of the scaffold.
Substitution at Ring Carbons: The C5 position is activated by the electron-withdrawing nitro group, potentially making it susceptible to certain nucleophilic substitution reactions, although this reactivity is less common than modifications of the exocyclic groups. The synthesis of functionalized pyrimidines can sometimes be achieved through condensation and dehydrogenation reactions that form specific C-C and C-N bonds. rsc.org
Alkylation at Ring Nitrogens: While the exocyclic amino group is generally more nucleophilic, the ring nitrogen atoms can potentially be alkylated under specific conditions, leading to N-substituted derivatives.
Introduction of Halogen, Alkyl, and Aryl Substituents
The introduction of halogens, alkyl, and aryl groups onto the pyrimidine scaffold is a key strategy for creating analogues with varied electronic and steric properties. Halogen atoms, for instance, can modulate acidity, lipophilicity, and metabolic stability, and can also serve as handles for further cross-coupling reactions.
Halogenation: Halogenation of the pyrimidine ring is often a preliminary step for further diversification. For example, related structures like 2-amino-4,6-dihydroxypyrimidine (B16511) can be converted to 2-amino-4,6-dichloro-5-nitropyrimidine. researchgate.net This dichlorinated intermediate is highly reactive and allows for the sequential substitution of the chlorine atoms. researchgate.net The synthesis of 2-amino-4,6-dichloro-5-nitropyrimidine serves as a critical step for preparing nitropyrimidine derivatives intended as inactivators of the DNA repair protein MGMT. researchgate.net
Alkylation and Arylation: Nucleophilic aromatic substitution (SNAr) reactions are commonly employed to introduce alkyl and aryl substituents. The chlorine atoms on intermediates like 2-amino-4,6-dichloro-5-nitropyrimidine can be successively replaced by various nucleophiles. For instance, one chlorine atom can be displaced by an amino compound, followed by the displacement of the second chlorine by another group. researchgate.net This stepwise approach allows for the synthesis of unsymmetrically substituted pyrimidines.
Suzuki, Stille, and other palladium-catalyzed cross-coupling reactions are also powerful tools for introducing alkyl and aryl moieties, typically after converting a halogenated pyrimidine to an organometallic derivative or by using a boronic acid derivative of the pyrimidine. These methods offer a broad scope for introducing complex substituents.
Table 1: Examples of Substituent Introduction on the 2-Amino-5-nitropyrimidine (B189733) Scaffold
| Reaction Type | Reagents & Conditions | Substituent Introduced | Key Intermediate | Reference |
|---|---|---|---|---|
| Halogenation (Chlorination) | POCl3 | -Cl | 2-Amino-4,6-dihydroxypyrimidine | researchgate.net |
| Nucleophilic Substitution | Amines, Aryloxy derivatives | -NR2, -OAr | 2-Amino-4,6-dichloro-5-nitropyrimidine | researchgate.net |
| Solid-Phase Synthesis | Rink amide resin, various amines | -NHR | 4,6-Dichloro-5-nitropyrimidine | researchgate.net |
Formation of Fused Heterocyclic Systems (e.g., Pyrimido-Fused Rings, Spiro Compounds)
Fusing additional rings to the pyrimidine scaffold is a powerful strategy to create rigid, three-dimensional structures with novel biological activities. These fused systems can mimic natural purines or explore new chemical space.
Pyrimido-Fused Rings: The 2-amino-5-nitropyrimidine scaffold is a valuable precursor for synthesizing fused heterocyclic systems like purines and pteridines. A common synthetic route involves the reduction of the nitro group at the C5 position to an amino group, creating a 2,5-diaminopyrimidine (B1361531) derivative. This intermediate can then undergo cyclization with various reagents to form a second ring. For example, reaction with formic acid or its derivatives can lead to the formation of purines. researchgate.net
Multicomponent reactions offer an efficient way to construct complex fused systems in a single step. For instance, the reaction of 6-aminouracils (structurally related to the target scaffold) with aldehydes and other components can yield pyrido[2,3-d:6,5-d]dipyrimidines. derpharmachemica.com Similarly, pyrimido[4,5-b]quinolines can be synthesized through three-component reactions involving an aminopyrimidine, an aldehyde, and a 1,3-dicarbonyl compound. nih.gov Ultrasound irradiation has been shown to be an effective energy source for accelerating the synthesis of fused pyrimidines. nih.gov
Spiro Compounds: Spirocycles, which contain two rings connected by a single common atom, are of significant interest in drug design due to their conformational rigidity and structural novelty. While direct spirocyclization on the this compound core is less commonly documented, general strategies for creating spiro-heterocycles can be adapted. This could involve using a derivatized pyrimidine that contains a suitable side chain for intramolecular cyclization onto one of the ring carbons. The synthesis of spiro compounds often involves reactions where a cyclic ketone or a similar precursor is built upon the core heterocyclic scaffold. nih.govsemanticscholar.org
Table 2: Strategies for Fused Heterocyclic System Formation
| Fused System Type | General Strategy | Key Intermediate/Precursor | Resulting System (Example) | Reference |
|---|---|---|---|---|
| Purines | Reduction of nitro group, followed by cyclization | 4,6-Disubstituted-5-nitropyrimidine | Substituted Purines | researchgate.net |
| Pyrimido[4,5-b]quinolines | Three-component reaction | 2,6-Diaminopyrimidin-4(3H)-one, aldehyde, 1,3-cyclohexanedione | 2-Amino-5-aryl-pyrimido[4,5-b]quinolinediones | nih.gov |
| Pyrimido[4,5-d]pyrimidines | Multicomponent reaction | 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, amines, aldehydes | Pyrimido[4,5-d]pyrimidin-2,4-dione systems | researchgate.net |
| Spiro[indole-pyridine] | Multicomponent reaction followed by alkylation | Isatin, cyanothioacetamide | Spiro[indole-3,4'-pyridine] derivatives | semanticscholar.org |
Design Principles for Structure-Activity Relationship (SAR) Exploration through Chemical Modification
The systematic modification of the this compound scaffold is essential for understanding its structure-activity relationship (SAR). SAR studies aim to identify which parts of the molecule are crucial for its biological effects and how modifications affect its potency, selectivity, and pharmacokinetic properties. nih.govnih.gov
Key Principles for SAR Exploration:
Substitution at C4 and C6 Positions: As seen with dichlorinated intermediates, the C4 and C6 positions are highly amenable to substitution. Introducing a variety of groups (e.g., amines, morpholine (B109124), thiols, aryl groups) at these positions can significantly impact biological activity. For instance, in the design of PI3K/mTOR inhibitors based on a pyrido[3,2-d]pyrimidine (B1256433) core, a morpholine group at C4 was found to be important for binding to the hinge region of the kinase. mdpi.comnih.gov
Modification of the C2-Amino Group: The exocyclic amino group at the C2 position can be acylated, alkylated, or incorporated into a larger substituent. These modifications can influence hydrogen bonding interactions with biological targets.
Variation of the C5-Nitro Group: The strongly electron-withdrawing nitro group profoundly influences the electronic character of the pyrimidine ring. It can be retained for its electronic properties or replaced with other electron-withdrawing groups (e.g., cyano, sulfonyl) or even electron-donating groups to probe the electronic requirements for activity. Its reduction to an amino group is a key step for building fused ring systems. researchgate.net
Introduction of Aromatic and Heterocyclic Rings: Attaching aryl or heteroaryl rings to the core scaffold, either directly or via linkers, can introduce potential π-π stacking interactions, improve target affinity, and modulate solubility. SAR studies on thieno[2,3-b]pyridines revealed that a tethered aromatic ring in the "western region" of the pharmacophore was important for antiproliferative activity. mdpi.com
Stereochemistry and Conformational Rigidity: The introduction of chiral centers or the formation of fused or spirocyclic systems restricts the molecule's conformation. This can lead to higher affinity and selectivity for a specific biological target by locking the molecule into a bioactive conformation.
The analysis of SAR data from these modifications helps in building a pharmacophore model, which describes the essential structural features required for biological activity. For example, studies on pyrimidine derivatives have shown that the position and nature of substituents greatly influence their anticancer, anti-inflammatory, and antimicrobial activities. nih.govnih.gov The insertion of groups like -OCH3, -OH, and halogens has been shown to affect the antiproliferative activity of pyridine (B92270) and pyrimidine derivatives. mdpi.com
Advanced Materials and Supramolecular Chemistry Perspectives Chemical Synthesis Focus
Integration of Dihydropyrimidine (B8664642) Scaffolds into Functional Polymers
The incorporation of dihydropyrimidine units into polymer chains is a promising strategy for developing new functional materials. These heterocyclic moieties can impart specific properties, such as thermal stability and bioactivity, to the resulting polymers. nih.gov The Biginelli reaction, a multicomponent reaction used for synthesizing dihydropyrimidines, has been identified as a valuable tool in polymer chemistry for creating polymers with intriguing main-chain and side-chain structures. nih.gov
Synthesis of Dihydropyrimidine-Containing Monomers and Polymers
The synthesis of polymers containing dihydropyrimidine scaffolds can be achieved through the polymerization of monomers bearing the dihydropyrimidine unit or by post-polymerization modification. A common approach involves the use of multicomponent reactions, such as the Biginelli reaction, which allows for the one-pot synthesis of highly functionalized dihydropyrimidines that can be subsequently polymerized. nih.gov
For instance, dialdehydes and di-β-keto esters can be used as monomers in a polycondensation reaction with urea (B33335) or thiourea (B124793) to produce polymers containing the dihydropyrimidine ring in the main chain. nih.gov The introduction of rigid dihydropyrimidine groups into the polymer backbone can significantly enhance the glass transition temperature (Tg) of the polymers. nih.gov This approach has been utilized to prepare various polymers, demonstrating the versatility of the Biginelli reaction in creating diverse polymeric structures. nih.gov
| Monomer Type | Reaction Type | Resulting Polymer Characteristic |
| Dialdehydes | Polycondensation (Biginelli) | Enhanced thermal stability |
| Di-β-keto esters | Polycondensation (Biginelli) | Higher glass transition temperature |
| Functionalized Aldehydes | Post-polymerization modification | Introduction of specific functionalities |
"Skeleton Editing" for Novel Heterocyclic Architectures with Tunable Properties
"Skeleton editing" is an emerging synthetic strategy that allows for the precise modification of a molecule's core structure, enabling the transformation of one heterocyclic system into another. nih.govmdpi.com This approach provides a powerful tool for creating novel molecular architectures with tailored properties, moving beyond simple peripheral modifications. mdpi.com
In the context of pyrimidines, skeletal editing strategies have been developed to convert them into a diverse range of other nitrogen-containing heterocycles. nih.gov One such method involves an addition of nucleophiles, ring-opening, fragmentation, and ring-closing (ANROFRC) process. nih.gov This strategy utilizes the in situ generation of a vinamidinium salt intermediate, which acts as a four-atom synthon that can react with other building blocks to form new heterocyclic rings. nih.govresearchgate.net The stability of this intermediate is crucial and can be influenced by substituents on the original pyrimidine (B1678525) ring. nih.gov While not yet specifically demonstrated for 5-Nitro-1,2-dihydropyrimidin-2-amine, this methodology holds significant potential for transforming the dihydropyrimidine scaffold into novel structures for materials science applications.
| Skeletal Editing Approach | Key Intermediate | Potential Outcome |
| ANROFRC | Vinamidinium salt | Conversion of pyrimidines to other N-heterocycles |
| Single-atom insertion | Carbene precursors | Ring expansion of heterocycles |
| Ring Insertion | Not specified | Generation of novel ring skeletons |
Self-Assembly and Ordered Structures of Dihydropyrimidine Derivatives
The molecular structure of dihydropyrimidine derivatives, with their hydrogen bond donors and acceptors, predisposes them to participate in self-assembly processes, forming ordered supramolecular structures. These non-covalent interactions are fundamental to the fields of crystal engineering and the development of functional materials.
Hydrogen Bonding and Van der Waals Interactions in Supramolecular Assemblies
Hydrogen bonding is a primary driving force in the self-assembly of dihydropyrimidine derivatives. The amino group and the ring nitrogens in this compound can act as hydrogen bond donors, while the nitro group and the ring nitrogens can act as hydrogen bond acceptors. These interactions can lead to the formation of well-defined one-, two-, or three-dimensional networks in the solid state. nih.govethernet.edu.et The directionality and strength of hydrogen bonds make them a reliable tool for controlling the architecture of supramolecular assemblies. ethernet.edu.etvu.lt
| Interaction Type | Role in Supramolecular Assembly | Consequence for Material Properties |
| Hydrogen Bonding | Directs the formation of ordered structures | Determines crystal packing and network formation |
| Van der Waals Interactions | Contributes to overall stability and close packing | Influences density and bulk properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
